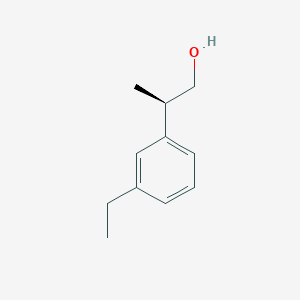

(2R)-2-(3-Ethylphenyl)propan-1-ol

Description

(2R)-2-(3-Ethylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a 3-ethylphenyl substituent attached to the stereogenic carbon of a propan-1-ol backbone. Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol. The (2R) configuration indicates the spatial arrangement of the hydroxyl group and the aromatic substituent, which may influence its physicochemical properties and biological interactions.

Propriétés

IUPAC Name |

(2R)-2-(3-ethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQQENWLQCDJCN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC=C1)[C@@H](C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (3-ethylphenyl)acetone, using chiral catalysts or reagents. This method ensures the production of the desired enantiomer with high enantiomeric excess.

Another method involves the Grignard reaction, where 3-ethylbenzylmagnesium bromide reacts with formaldehyde, followed by reduction to yield (2R)-2-(3-Ethylphenyl)propan-1-ol. The reaction conditions typically include anhydrous solvents and low temperatures to maintain the integrity of the chiral center.

Industrial Production Methods

Industrial production of (2R)-2-(3-Ethylphenyl)propan-1-ol often involves the use of biocatalysts, such as enzymes, to achieve high specificity and yield. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases is a common method. This approach is environmentally friendly and cost-effective, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-2-(3-Ethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed

Oxidation: (3-Ethylphenyl)acetaldehyde, (3-Ethylphenyl)acetic acid.

Reduction: (2R)-2-(3-Ethylphenyl)propane.

Substitution: (2R)-2-(3-Ethylphenyl)propyl chloride, (2R)-2-(3-Ethylphenyl)propyl bromide.

Applications De Recherche Scientifique

(2R)-2-(3-Ethylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.

Mécanisme D'action

The mechanism of action of (2R)-2-(3-Ethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Key Structural Analogs

The following compounds share structural similarities with (2R)-2-(3-Ethylphenyl)propan-1-ol, differing in substituents, functional groups, or stereochemistry:

Analysis of Structural and Functional Differences

The latter’s methoxy groups increase polarity, likely improving water solubility but reducing lipid solubility . The phenyl group in (2R)-2-amino-3-phenylpropan-1-ol () lacks alkyl substitution, resulting in lower steric hindrance and molecular weight compared to the ethylphenyl variant .

Functional Groups: The primary alcohol in the target compound contrasts with the amino alcohol functionality in and . Amino groups (e.g., in ’s dimethylamino analog) impart basicity, enabling salt formation and altering solubility profiles .

Stereochemical Considerations :

- All listed compounds share the (2R) configuration, suggesting similar chiral recognition in enzymatic or receptor-binding contexts. However, the absence of data on (2S)-3-ethylphenyl analogs limits direct enantiomeric comparisons.

Physicochemical and Commercial Considerations

- Solubility: The ethyl group in the target compound likely reduces water solubility compared to dimethoxy or amino-substituted analogs. For instance, the dimethylamino analog () may exhibit higher solubility in acidic aqueous media due to protonation .

- Synthesis Challenges : highlights discontinuation of the dimethoxy analog, possibly due to synthetic complexity or instability. The ethylphenyl variant may face similar challenges in large-scale production .

- Applications: Amino alcohols () are often used as chiral building blocks in pharmaceuticals, whereas the discontinued dimethoxy analog () may have served as a reference standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.